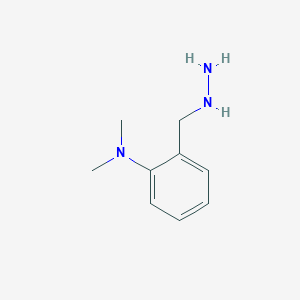

2-(hydrazinylmethyl)-N,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(hydrazinylmethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazinylmethyl group attached to an N,N-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinylmethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: N,N-dimethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form N,N-dimethylbenzylamine.

Step 2: The resulting N,N-dimethylbenzylamine is then reacted with hydrazine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(hydrazinylmethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

2-(hydrazinylmethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(hydrazinylmethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(hydrazinylmethyl)aniline

- N,N-dimethylhydrazine

- N,N-dimethylaniline

Uniqueness

2-(hydrazinylmethyl)-N,N-dimethylaniline is unique due to the presence of both the hydrazinyl and N,N-dimethylaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(Hydrazinylmethyl)-N,N-dimethylaniline, a compound featuring a hydrazine moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₂N₄

- Molecular Weight : 164.22 g/mol

This compound is characterized by a dimethylamino group and a hydrazine group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its hydrazine functionality, which is known for various pharmacological properties. The following sections detail specific activities observed in research studies.

1. Antitumor Activity

Research indicates that compounds with hydrazine derivatives exhibit significant anticancer properties. For instance, hydrazine-based compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress.

- Case Study : A study demonstrated that similar hydrazine derivatives effectively inhibited the growth of several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compounds exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects against these cell lines .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, which is crucial for drug design targeting metabolic pathways.

- Inhibitory Effects : Research has shown that hydrazine derivatives can inhibit enzymes such as α-glucosidase and urease. These enzymes are involved in carbohydrate metabolism and are potential targets for diabetes management.

3. Antimicrobial Activity

The antimicrobial potential of hydrazine derivatives has also been explored, with some studies reporting significant activity against various bacterial strains.

- Case Study : In vitro antibacterial assays revealed that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Oxidative Stress Induction : The hydrazine moiety may enhance the production of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.

- Enzyme Binding : The compound's structure allows it to interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of hydrazine derivatives. Modifications on the phenyl ring or the hydrazine group can significantly alter potency and selectivity towards specific targets.

| Substituent | Effect on Activity |

|---|---|

| -CF₃ | Increased α-glucosidase inhibition |

| -Cl | Enhanced binding affinity |

| -OH | Improved enzyme inhibitory potential |

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-(hydrazinylmethyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C9H15N3/c1-12(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7,10H2,1-2H3 |

InChI Key |

KIBJKYQUZCDASF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1CNN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.